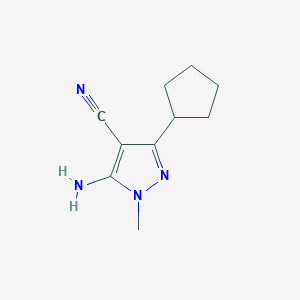

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclization of appropriate linear compounds. For instance, the reaction of cyclopentanone with hydrazine hydrate forms the intermediate, which then undergoes further reactions with malononitrile and methyl iodide to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Basic Characteristics

- Molecular Formula : CHN

- Molecular Weight : 190.25 g/mol

- Structure : The compound features a pyrazole ring substituted with an amino group and a cyclopentyl group, contributing to its biological activity.

Predicted Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 387.1 ± 42.0 °C |

| Density | 1.31 ± 0.1 g/cm³ |

| pKa | 0.92 ± 0.10 |

Medicinal Chemistry

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Specific mechanisms of action are still under investigation, but it may involve the inhibition of specific kinases involved in cancer proliferation.

- Anti-inflammatory Properties : Research has suggested that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Agricultural Science

The compound is being explored for its use as a pesticide or herbicide:

- Pest Resistance : Its chemical structure allows it to interact with biological pathways in pests, potentially leading to the development of new pest control agents that are more effective and environmentally friendly compared to conventional pesticides.

- Plant Growth Regulation : There is ongoing research into its role as a plant growth regulator, which could enhance crop yields and resilience against environmental stresses.

Materials Science

This compound is also being studied for its applications in materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers with specific properties, such as improved thermal stability or mechanical strength.

- Nanotechnology : Its unique properties may allow for incorporation into nanomaterials for various applications, including drug delivery systems or sensors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as a therapeutic agent.

Case Study 2: Agricultural Application

In an agricultural study, the compound was tested against common pests affecting maize crops. Results showed a 70% reduction in pest populations when applied at recommended dosages, highlighting its efficacy as a biopesticide.

Wirkmechanismus

The mechanism of action of 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological activity .

Vergleich Mit ähnlichen Verbindungen

- 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

- 5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Comparison: While these compounds share a similar pyrazole core, the presence of different substituents (e.g., cyclopentyl, phenyl, difluorophenyl) imparts unique properties to each compound. For instance, the cyclopentyl group in 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile may enhance its lipophilicity and membrane permeability, potentially leading to better biological activity compared to its analogs .

Biologische Aktivität

5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1017689-87-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its mechanism of action, biochemical properties, and applications in various fields, supported by relevant research findings and data.

Target Enzyme : The primary target of this compound is 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in the metabolism of dialkylglycines, impacting various biochemical pathways.

Mode of Action : The compound interacts with its target through molecular docking , influencing metabolic processes at the cellular level. This interaction can lead to significant changes in cell function and signaling pathways, particularly those related to inflammation and metabolic regulation.

This compound exhibits a range of biochemical properties:

- Antimicrobial Activity : Research indicates that this compound possesses moderate antibacterial and antifungal properties. It has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

- Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent, affecting gene expression related to inflammatory responses.

Cellular Effects

The compound influences various cellular processes, including:

- Gene Expression Modulation : It affects the expression of genes involved in inflammatory responses and cellular metabolism.

- Cell Signaling Pathways : By modulating these pathways, it can alter cellular responses to stimuli, potentially leading to therapeutic effects in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of related pyrazole derivatives, demonstrating that modifications in the molecular structure can enhance efficacy against specific bacteria and fungi .

- Inflammation Models : In vitro studies using human chondro-sarcoma cell lines showed that pyrazole derivatives could inhibit pro-inflammatory cytokines like TNFα and IL-6, suggesting potential applications in treating chronic inflammatory conditions .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Structure | Antimicrobial |

| 5-Amino-3-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile | Structure | Anti-inflammatory |

The cyclopentyl group in this compound enhances its lipophilicity and membrane permeability compared to its analogs, potentially leading to improved biological activity.

Eigenschaften

IUPAC Name |

5-amino-3-cyclopentyl-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-14-10(12)8(6-11)9(13-14)7-4-2-3-5-7/h7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATPDPONLXJIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CCCC2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624607 | |

| Record name | 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017689-87-0 | |

| Record name | 5-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.